N,N'-Bis(6-methyl-2-pyridinyl)thiourea
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Overview
Description
N,N’-Bis(6-methyl-2-pyridinyl)thiourea is an organosulfur compound with the molecular formula C13H14N4S It is a derivative of thiourea, where the hydrogen atoms are replaced by 6-methyl-2-pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(6-methyl-2-pyridinyl)thiourea typically involves the reaction of 6-methyl-2-pyridinylamine with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction with Thiophosgene:
Industrial Production Methods
Industrial production of N,N’-Bis(6-methyl-2-pyridinyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(6-methyl-2-pyridinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The pyridinyl groups can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are typically carried out in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base (e.g., sodium hydride) to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Alkylated or arylated pyridinyl thiourea derivatives
Scientific Research Applications
N,N’-Bis(6-methyl-2-pyridinyl)thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anticancer and antiviral activities, as well as its role in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other thiourea derivatives with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(6-methyl-2-pyridinyl)thiourea involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. The pyridinyl groups can coordinate with metal centers, while the thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, disrupt microbial cell walls, or interfere with cellular signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst in organic synthesis.
N,N’-Bis(2-pyridinyl)thiourea: Similar structure but without the methyl groups, used in coordination chemistry.
N,N’-Bis(4-methyl-2-pyridinyl)thiourea: Another derivative with a different substitution pattern on the pyridinyl rings.
Uniqueness
N,N’-Bis(6-methyl-2-pyridinyl)thiourea is unique due to the presence of the 6-methyl substituent on the pyridinyl rings, which can influence its steric and electronic properties. This modification can enhance its binding affinity to metal centers and biological targets, potentially leading to improved catalytic or biological activities compared to its analogs.
Properties
CAS No. |
5440-93-7 |
---|---|
Molecular Formula |
C13H14N4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1,3-bis(6-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-9-5-3-7-11(14-9)16-13(18)17-12-8-4-6-10(2)15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
SAIFDQQEXJWFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC2=CC=CC(=N2)C |
Origin of Product |
United States |
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